

Application Note: Determination of Anilazine Residues in Plant Tissues by Gas Chromatography

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Compound of Interest

Compound Name: Anilazine

Cat. No.: B1666039

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Abstract

This application note provides a detailed protocol for the detection and quantification of the fungicide **Anilazine** in plant tissues using gas chromatography (GC). The described methodology is intended for researchers, scientists, and professionals in drug development and agricultural science. The protocol covers sample preparation, including homogenization, extraction, and cleanup, followed by analysis using a gas chromatograph equipped with a suitable detector. This method is demonstrated to be robust for the determination of **Anilazine** residues in various plant matrices.

Introduction

Anilazine (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine) is a triazine fungicide previously used to control a wide range of fungal diseases on crops such as cereals, coffee, potatoes, and tomatoes.[1] Due to its potential environmental and toxicological concerns, its use has been restricted or discontinued in many regions.[2] Monitoring for residual levels of **Anilazine** in plant tissues is crucial for food safety and environmental assessment. Gas chromatography offers a reliable and sensitive technique for the analysis of **Anilazine** residues. This document outlines a comprehensive protocol for its extraction and subsequent GC analysis.

Experimental Protocol

Sample Preparation

1.1. Homogenization: A representative sample of the plant tissue (e.g., leaves, fruits, stems) should be collected. To ensure homogeneity and prevent the degradation of **Anilazine**, the sample should be processed promptly. It is recommended to cool the sample using dry ice or liquid nitrogen before homogenization to make the tissue brittle and minimize the volatilization of the analyte. Homogenize the plant tissue using a high-speed blender or a knife mill until a fine, uniform powder is obtained.

1.2. Extraction:

- Weigh 20 g of the homogenized plant tissue into a 250 mL Erlenmeyer flask.
- Add 100 mL of acetonitrile to the flask.[\[2\]](#)
- Shake the flask on a mechanical shaker for 1 hour at room temperature.
- Filter the extract through a Büchner funnel with a Whatman No. 1 filter paper.
- Transfer the filtrate to a 500 mL separatory funnel.
- Add 50 mL of methylene chloride and 200 mL of distilled water to the separatory funnel.[\[2\]](#)
- Shake the funnel vigorously for 2 minutes, periodically venting the pressure.
- Allow the layers to separate. The organic phase (bottom layer) contains the **Anilazine**.
- Drain the organic layer into a clean flask.
- Repeat the partitioning with another 50 mL of methylene chloride.
- Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
- Concentrate the extract to approximately 5 mL using a rotary evaporator at a temperature not exceeding 40°C.

1.3. Cleanup: A Florisil column is used to remove interfering co-extractive compounds.[\[2\]](#)

- Prepare a chromatography column (18-20 mm ID) by inserting a glass wool plug at the bottom.
- Pack the column with 20 g of activated Florisil (activated by heating at 130°C for at least 3 hours).
- Top the Florisil with a 1-2 cm layer of anhydrous sodium sulfate.
- Pre-wet the column with 50 mL of hexane.
- Load the concentrated extract onto the column.
- Elute the column with a suitable solvent system. A common elution for aniline derivatives involves a mixture of hexane and diethyl ether or hexane and acetone. For this protocol, a step-wise elution is recommended, starting with a less polar solvent to remove non-polar interferences, followed by a more polar solvent to elute **Anilazine**. A recommended starting point is 200 mL of 6% diethyl ether in hexane, followed by 200 mL of 15% diethyl ether in hexane. The fraction containing **Anilazine** should be determined experimentally. A more polar elution with hexane:acetone (90:10) can also be effective.[\[3\]](#)
- Collect the eluate containing **Anilazine** and concentrate it to a final volume of 1-5 mL using a gentle stream of nitrogen.

GC Analysis

2.1. Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is suitable for this analysis.[\[2\]](#) For higher selectivity and confirmation, a mass spectrometer (MS) can be used.

2.2. GC Conditions:

- Column: A modern capillary column is recommended for better resolution and sensitivity. A suitable option is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS).
- Injector Temperature: 275°C
- Injection Mode: Splitless (1 µL injection volume)

- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 5 minutes
 - Ramp: 8°C/min to 300°C
 - Final hold: 300°C for 10 minutes
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Detector Temperature:
 - ECD: 300°C
 - NPD: 300°C
 - MS Transfer Line: 300°C

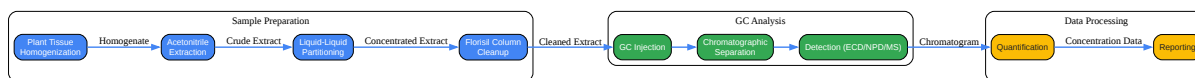
2.3. Calibration: Prepare a stock solution of **Anilazine** in a suitable solvent such as acetone or toluene. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.[4][5] To account for matrix effects, it is recommended to prepare matrix-matched calibration standards by spiking blank plant extract with known concentrations of **Anilazine**. [6] Construct a calibration curve by plotting the peak area against the concentration of the standards.

Data Presentation

The following table summarizes the quantitative data for the GC analysis of **Anilazine** based on established methods. Note that detection limits can be lower with modern GC-MS systems.

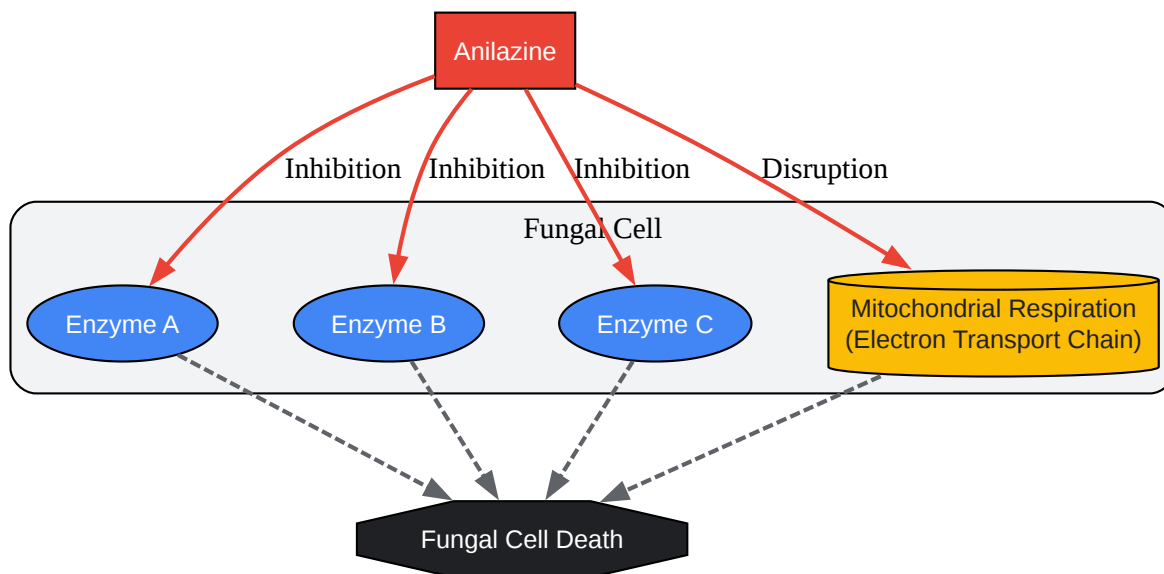
Parameter	Value	Reference
Limit of Detection (LOD)	0.02 - 0.05 ppm	[2]
Limit of Quantification (LOQ)	~0.06 - 0.15 ppm (estimated as 3x LOD)	N/A
Recovery	> 80%	[2]
Concentration Range for Recovery	0.2 - 10.0 ppm	[2]

Visualizations



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Caption: Experimental workflow for **Anilazine** detection.



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Caption: Multi-site mode of action of **Anilazine**.

Conclusion

The protocol detailed in this application note provides a reliable framework for the analysis of **Anilazine** residues in plant tissues. The combination of acetonitrile extraction, Florisil cleanup, and gas chromatography with a modern capillary column and a sensitive detector allows for the accurate quantification of **Anilazine** at levels relevant for regulatory compliance and food safety assessment. The use of matrix-matched standards is recommended to mitigate potential matrix effects and ensure the accuracy of the results.

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